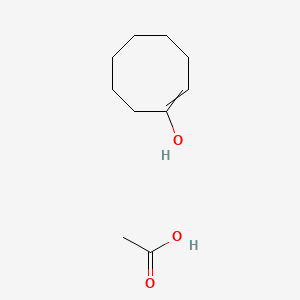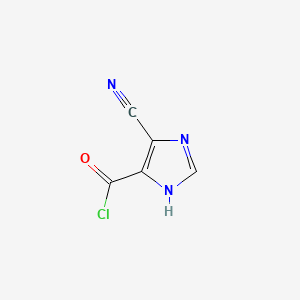![molecular formula C11H15Cl3N2O2 B569569 Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride CAS No. 85325-12-8](/img/structure/B569569.png)
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is a compound related to the synthesis and preparation of Anagrelide . Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity and is used as an antithrombocythemic .
Molecular Structure Analysis
The molecular formula of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is C11H15Cl3N2O2 . The molecular weight is 313.6 .Physical And Chemical Properties Analysis
The storage temperature for Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Antimuscarinic Activities : A metabolite of aprophen, synthesized from a compound similar to Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride, showed antimuscarinic activities, indicating potential use in treatments where antimuscarinic properties are beneficial (Brown et al., 1993).
Crystal Structure and Computational Studies : A related compound's crystal structure and spectra were analyzed, which aids in understanding the molecular structure and potential reactivity of similar compounds, including Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride (Prasanth et al., 2015).
Anticancer Agents : Derivatives of similar compounds were studied for their effects on the proliferation of cultured cells and survival of mice with leukemia, suggesting potential applications in cancer research (Temple et al., 1983).
Degradation Studies : Understanding the degradation products of similar compounds assists in evaluating their stability and breakdown, which is vital for their application in pharmaceuticals and other industries (Sun & Pignatello, 1993).
Mecanismo De Acción
Target of Action
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is a compound related to the synthesis and preparation of Anagrelide . Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity . Therefore, the primary target of this compound is likely to be the phosphodiesterase enzymes, particularly those involved in platelet activation and aggregation.
Mode of Action
As a phosphodiesterase inhibitor, this compound likely works by blocking the action of phosphodiesterase enzymes. These enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. By inhibiting these enzymes, the compound increases the levels of cAMP and cGMP, which can inhibit platelet aggregation and reduce platelet count .
Biochemical Pathways
The compound’s action on phosphodiesterase enzymes affects the cAMP and cGMP signaling pathways. These pathways play crucial roles in various cellular processes, including platelet activation and aggregation. By increasing the levels of cAMP and cGMP, the compound can inhibit the activation of platelets and prevent them from aggregating, thereby reducing the risk of thrombosis .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The primary result of the compound’s action is the inhibition of platelet aggregation, leading to a reduction in platelet count. This can be beneficial in conditions where there is an abnormally high number of platelets, such as essential thrombocythemia .
Propiedades
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.ClH/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13;/h3-4,15H,2,5-6,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIGTIUZMDXXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride | |
CAS RN |
882301-57-7 |
Source


|
| Record name | Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882301-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)




![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)
![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)
